molecular formula C16H16O6 B4635677 methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B4635677
M. Wt: 304.29 g/mol
InChI Key: NYUOLHHLFZWXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetyloxy group, which is a functional group with the formula −OCOCH₃, and a chromen-2-one core, which is a common structure in many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves the esterification of a coumarin derivative. One common method is the reaction of 4,7-dimethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the acetyloxy derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
  • Methyl 2-[5-(methoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
  • Methyl 2-[5-(ethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Uniqueness

Methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This functional group can be easily modified, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.

Properties

IUPAC Name

methyl 2-(5-acetyloxy-4,7-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-8-5-12(21-10(3)17)15-9(2)11(7-14(18)20-4)16(19)22-13(15)6-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUOLHHLFZWXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 2
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-[5-(acetyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.